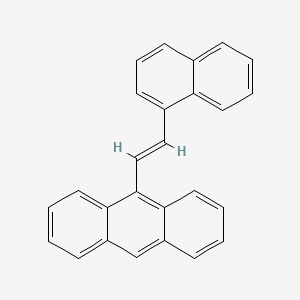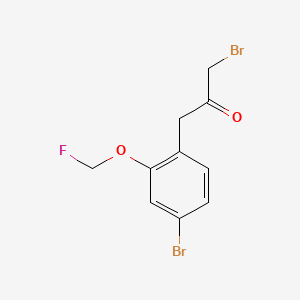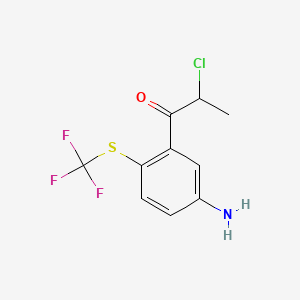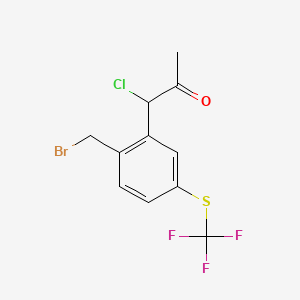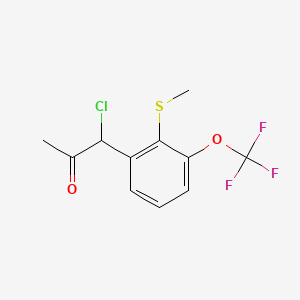
1-Chloro-1-(2-(methylthio)-3-(trifluoromethoxy)phenyl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-1-(2-(methylthio)-3-(trifluoromethoxy)phenyl)propan-2-one is a chemical compound with the molecular formula C11H10ClF3O2S It is known for its unique structure, which includes a chloro group, a methylthio group, and a trifluoromethoxy group attached to a phenyl ring
準備方法
The synthesis of 1-Chloro-1-(2-(methylthio)-3-(trifluoromethoxy)phenyl)propan-2-one typically involves several steps. One common method includes the reaction of 2-(methylthio)-3-(trifluoromethoxy)benzaldehyde with chloroacetone in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
1-Chloro-1-(2-(methylthio)-3-(trifluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding alcohols or thiols.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield corresponding carboxylic acids or alcohols.
科学的研究の応用
1-Chloro-1-(2-(methylthio)-3-(trifluoromethoxy)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
作用機序
The mechanism of action of 1-Chloro-1-(2-(methylthio)-3-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the methylthio and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
1-Chloro-1-(2-(methylthio)-3-(trifluoromethoxy)phenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-1-(2-(methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one: This compound has a similar structure but with the trifluoromethoxy group at a different position on the phenyl ring, which can affect its reactivity and properties.
1-Chloro-1-(2-(methylthio)-6-(trifluoromethoxy)phenyl)propan-2-one: Another isomer with the trifluoromethoxy group at the 6-position, leading to different chemical and biological behaviors.
特性
分子式 |
C11H10ClF3O2S |
|---|---|
分子量 |
298.71 g/mol |
IUPAC名 |
1-chloro-1-[2-methylsulfanyl-3-(trifluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C11H10ClF3O2S/c1-6(16)9(12)7-4-3-5-8(10(7)18-2)17-11(13,14)15/h3-5,9H,1-2H3 |
InChIキー |
CTIMSQYEULSOTH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C1=C(C(=CC=C1)OC(F)(F)F)SC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


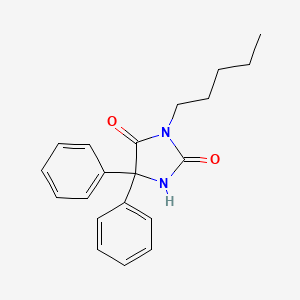
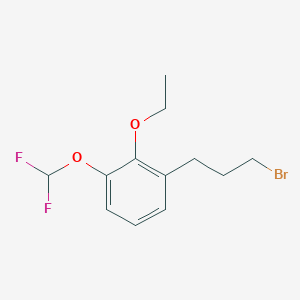
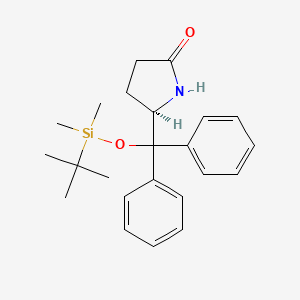
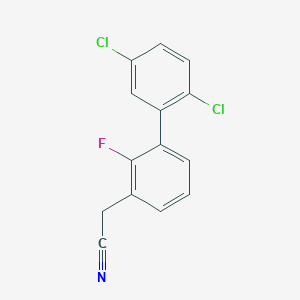
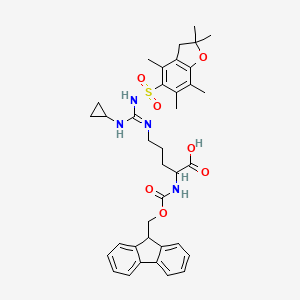
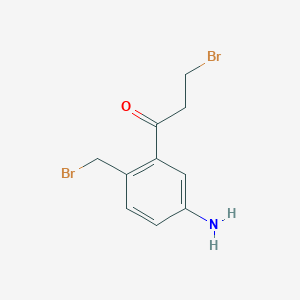
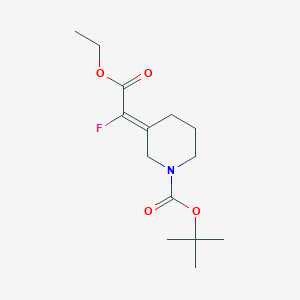
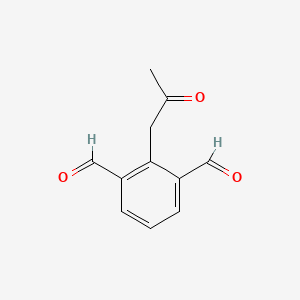
![1-[1-(Nonyloxy)ethoxy]nonane](/img/structure/B14066530.png)
